2-フルオロ安息香酸-d4

概要

説明

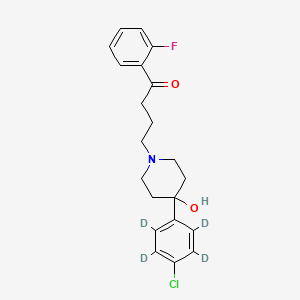

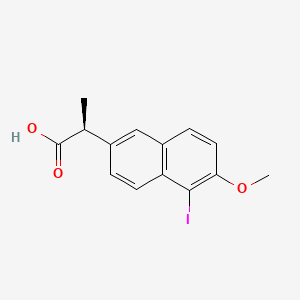

2-Fluorobenzoic acid is an aromatic organic compound with the formula FC6H4CO2H . It is one of three isomeric fluorobenzoic acids . Its conjugate base is 2-fluorobenzoate . The compound is an irritant . Its metabolism has been studied extensively in the field of microbiology .

Synthesis Analysis

The synthesis of 2-Fluorobenzoic Acid-d4 involves various chemical reactions . The corresponding 2-fluorobenzoyl chloride can be obtained by reacting 2-fluorobenzoic acid with an acid chloride agent such as SOCl2, PCl3, etc .Molecular Structure Analysis

The molecular formula of 2-Fluorobenzoic Acid-d4 is C7H5FO2 . It is a 2-halobenzoic acid that is benzoic acid carrying a fluoro substituent at position 2 . It is a fluorobenzoic acid and a 2-halobenzoic acid . It is a conjugate acid of a 2-fluorobenzoate .Physical And Chemical Properties Analysis

2-Fluorobenzoic Acid-d4 is a white to light yellow crystal powder . It is soluble in organic solvents such as benzene, toluene, ketone, and ether . Its molecular weight is 140.11 g/mol .科学的研究の応用

安定同位体標識

2-フルオロ安息香酸-d4は、安定同位体標識された化合物です . 安定同位体は、生物学、化学、環境科学など、さまざまな分野で使用されています。 これらは、化学反応、生体経路、および生態学的ダイナミクスを研究するためのトレーサーまたはマーカーとして使用できます .

合成化学リファレンスツール

この化合物は、合成化学におけるリファレンスツールとして使用されます . これは、合成化学実験におけるデータ分析の精度と信頼性を確認するために使用できます .

サラゴシ酸Aアナログの調製

2-フルオロ安息香酸は、サラゴシ酸Aアナログの調製に使用できます . サラゴシ酸は、コレステロール低下薬としての可能性について研究されている化合物群です .

熱化学研究

この化合物は、熱化学研究で使用できます . 熱化学は、化学反応に関連する熱エネルギーの研究です .

新規誘導体の合成

Safety and Hazards

将来の方向性

作用機序

Target of Action

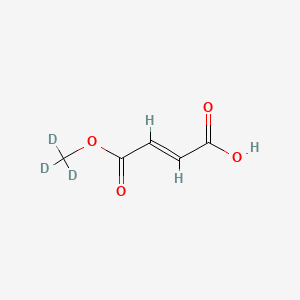

2-Fluorobenzoic Acid-d4 is a deuterium-labeled version of 2-Fluorobenzoic Acid . It is primarily used in research as a stable isotope It’s worth noting that stable isotopes like this are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium, a stable isotope of hydrogen, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

The metabolism of 2-fluorobenzoic acid has been studied extensively in the field of microbiology . Its conjugate base is part of the pathway of 2-fluorobiphenyl metabolism by Pseudomonas pseudoalcaligenes .

Pharmacokinetics

It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic and metabolic profiles . This can influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug, thereby affecting its bioavailability .

Result of Action

As a deuterium-labeled compound, it’s primarily used as a tracer in drug development processes . Its effects would therefore largely depend on the specific context of its use in research.

特性

IUPAC Name |

2,3,4,5-tetradeuterio-6-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSTREUWFTAOOKS-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747800 | |

| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

646502-89-8 | |

| Record name | 2-Fluoro(~2~H_4_)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)

![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)